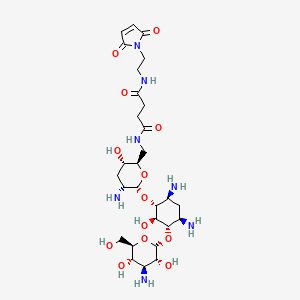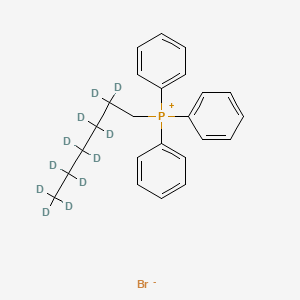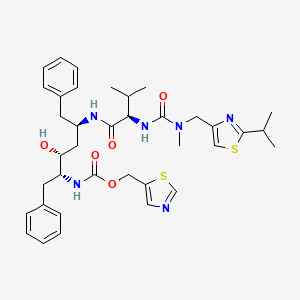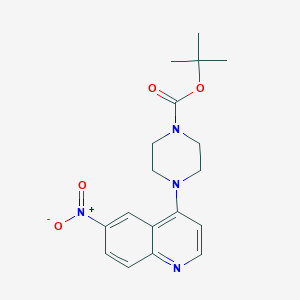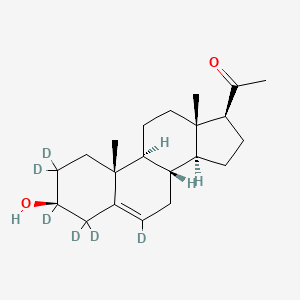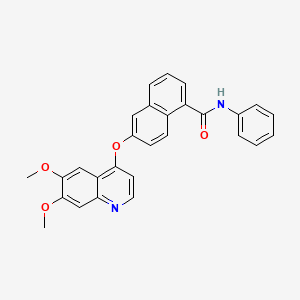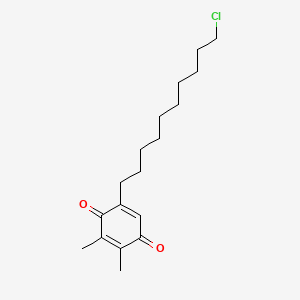
5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its molecular formula C18H27ClO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting with the chlorination of decyl alcohol to produce 10-chlorodecyl chloride. This intermediate is then reacted with appropriate reagents to introduce the cyclohexadiene ring and the necessary methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis.
Medicine: The compound may have medicinal properties, such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.
Industry: In industrial applications, it could be used as an intermediate in the production of specialty chemicals, coatings, or materials with specific properties.
Wirkmechanismus
The mechanism by which 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the context of its application, such as binding to enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
5-(10-Chlorodecyl)-2,3-dimethyl-1,4-benzenediol
10-Chlorodecyl acetate
1-Decanol, 10-chloro, acetate
Uniqueness: Compared to similar compounds, 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione stands out due to its specific structural features, such as the cyclohexadiene ring and the presence of both chlorine and methyl groups
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H27ClO2 |
|---|---|
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
5-(10-chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H27ClO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
LBUHXDLPKRBYKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


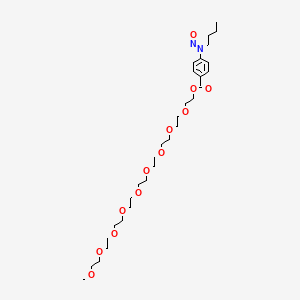

![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
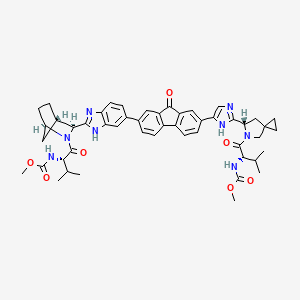
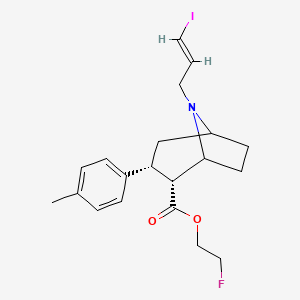
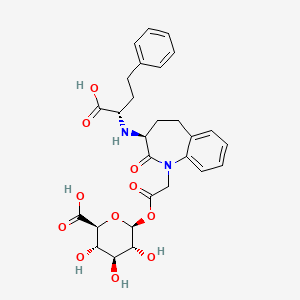
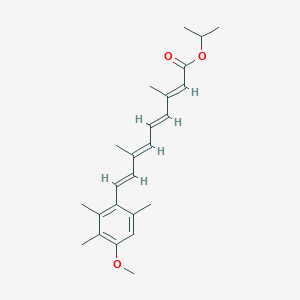
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
